molecular formula C16H17N3O2S B5835337 ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5835337
M. Wt: 315.4 g/mol
InChI Key: VTBCDZUJNQTRKD-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate, also known as EPCAT, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a thioamide derivative of benzoic acid and has a molecular formula of C19H18N4O2S.

Scientific Research Applications

Ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In materials science, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been explored for its potential use in organic electronics and optoelectronics.

Mechanism of Action

The exact mechanism of action of ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate is not yet fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of specific enzymes or receptors. For example, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. It has also been reported to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress markers. In addition, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease and enhance the survival of dopaminergic neurons in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate in lab experiments is its versatility. It can be easily synthesized and modified to generate a wide range of analogs with different pharmacological properties. In addition, ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of new ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate-based compounds with improved pharmacological properties. Another area of interest is the elucidation of the exact mechanism of action of ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to investigate the safety and toxicity of ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate involves a multi-step process that starts with the reaction between 2-aminomethylpyridine and ethyl 4-bromobenzoate in the presence of a base. This is followed by the reaction between the resulting intermediate and thiourea to form the thioamide derivative of benzoic acid. The final product is obtained through the esterification of the thioamide with ethanol.

properties

IUPAC Name

ethyl 4-(pyridin-2-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-21-15(20)12-6-8-13(9-7-12)19-16(22)18-11-14-5-3-4-10-17-14/h3-10H,2,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBCDZUJNQTRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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